molecular formula C25H29N3O5S2 B2731531 6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-(tert-butyl)benzoate CAS No. 877651-70-2

6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-(tert-butyl)benzoate

Cat. No. B2731531
M. Wt: 515.64
InChI Key: YGVYZJSAFZJRCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-(tert-butyl)benzoate is a useful research compound. Its molecular formula is C25H29N3O5S2 and its molecular weight is 515.64. The purity is usually 95%.
BenchChem offers high-quality 6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-(tert-butyl)benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-(tert-butyl)benzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Hydrogen-Bonded Supramolecular Structures

Research on substituted 4-pyrazolylbenzoates highlights the importance of hydrogen-bonded supramolecular structures in the design of new materials with specific properties. These structures exhibit a range of dimensionalities, from chains and sheets to three-dimensional frameworks, facilitated by various hydrogen bonding interactions. This foundational work informs the development of compounds with engineered intermolecular interactions for applications in material science and molecular engineering (Portilla et al., 2007).

Antiproliferative and Anticancer Activity

The synthesis of novel heterocycles from 6-iodo-2-phenyl-4H-benzo[d][1,3]thiazine-4-thione has been explored for their antiproliferative activity. Some derivatives exhibited high cytotoxic activities against cancer cell lines, underscoring the potential of these compounds in anticancer drug development. This research demonstrates the utility of heterocyclic compounds in medicinal chemistry, particularly in the search for new anticancer agents (Salem et al., 2020).

Antioxidant and Anticancer Agents

A study on triazolo-thiadiazoles reveals their potent antioxidant properties and anticancer activity against HepG2 cells. The research highlights the therapeutic potential of these compounds, which could lead to the development of new treatments for liver cancer. Such studies are crucial for identifying novel compounds with dual antioxidant and anticancer activities, offering a promising approach to cancer therapy (Sunil et al., 2010).

Inhibitors of Photosynthetic Electron Transport

Research into pyrazole derivatives as inhibitors of photosynthetic electron transport has led to the identification of compounds with inhibitory properties comparable to commercial herbicides. This work has implications for the development of new herbicides and provides insights into the structure-activity relationships of these compounds. Understanding the mechanisms of action of these inhibitors can contribute to agricultural science, especially in the design of herbicides with specific target sites (Vicentini et al., 2005).

properties

IUPAC Name

[6-[[5-(2-ethylbutanoylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]-4-oxopyran-3-yl] 4-tert-butylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N3O5S2/c1-6-15(7-2)21(30)26-23-27-28-24(35-23)34-14-18-12-19(29)20(13-32-18)33-22(31)16-8-10-17(11-9-16)25(3,4)5/h8-13,15H,6-7,14H2,1-5H3,(H,26,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGVYZJSAFZJRCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(=O)NC1=NN=C(S1)SCC2=CC(=O)C(=CO2)OC(=O)C3=CC=C(C=C3)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

515.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-(tert-butyl)benzoate

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